molecular formula C16H10N4Na2O10S2 B1459954 Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 3564-28-1

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No. B1459954
CAS RN: 3564-28-1
M. Wt: 528.4 g/mol
InChI Key: ZJFCBBBAQGUBFR-UHFFFAOYSA-L
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Description

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is an organic compound with the molecular formula C16H12N4O10S2.2Na . It is a mono-constituent substance of organic origin . The compound is a dark reddish-brown powder .


Synthesis Analysis

Azo compounds, such as Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C16H12N4O10S2.2Na . The IUPAC name for this compound is disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)diazenyl)naphthalene-2,7-disulfonate .


Chemical Reactions Analysis

Based on its chemical structure, Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is incapable of reacting exothermically with combustible materials .


Physical And Chemical Properties Analysis

The compound is a dark reddish-brown powder . The melting point of this compound is greater than 350 °C at 976.4hPa . The boiling point is estimated to be 717.34°C . The density of the compound is found to be between 0.4000 g/cm3 and 0.4880 g/cm3 at 32.8oC and 967.3hPa . The water solubility value was found to be 54.45 g/L at 26 °C .

Scientific Research Applications

Textile Dyeing

Scientific Field

Textile Industry

Application Summary

Mordant Green 17 is used as a dye in the textile industry. It’s particularly useful in natural dyeing processes where dyers want to expand the color spectrum and improve the fastness properties .

Methods of Application

The dye is typically applied to textiles in a bath process, where the textile material is soaked in a solution containing the dye. Bio-mordants, which are biological materials, have become widespread as an alternative to metal salts used in the application processes of natural colorants .

Results or Outcomes

The use of Mordant Green 17 in textile dyeing results in a wide range of color possibilities and improved fastness properties. This makes the dyed material more resistant to washing, light, and perspiration .

Biomedical Research

Scientific Field

Biomedical Research

Application Summary

Mordant Green 17 is extensively employed as a dye in biomedical investigation, particularly within histological practices aiming to discern intricate cellular architectures .

Methods of Application

In histological practices, the dye is used to stain cellular structures, making them more visible under a microscope. The specific methods of application can vary depending on the type of tissue and the cellular structures being studied .

Results or Outcomes

The use of Mordant Green 17 in biomedical research can enhance the visibility of cellular structures, aiding in the diagnosis and study of various diseases .

Safety And Hazards

The compound does not catch fire spontaneously upon exposure to air under normal conditions of temperature and pressure . More detailed safety and hazard information may be available from regulatory databases or Material Safety Data Sheets (MSDS).

properties

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O10S2.2Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCBBBAQGUBFR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

CAS RN

3564-28-1
Record name Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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